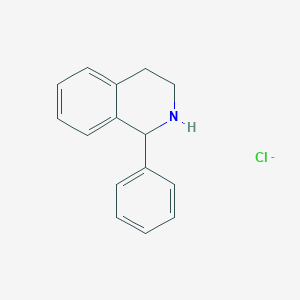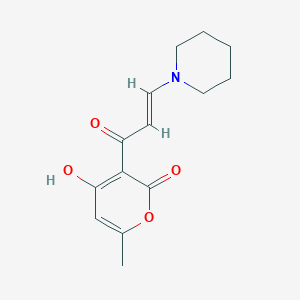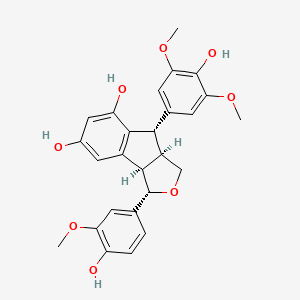
Lehmbachol D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lehmbachol D is a natural compound classified under the stilbenolignans, which are a group of phenolic compounds. It is primarily isolated from the lianas of Gnetum cleistostachyum, a plant belonging to the Gnetaceae family . This compound has garnered interest due to its potential anti-inflammatory and antioxidant properties .
准备方法
Synthetic Routes and Reaction Conditions
Lehmbachol D can be synthesized biomimetically, which involves mimicking the natural biosynthetic pathways of the compound. The synthesis typically involves oxidative coupling reactions . The reaction conditions often include the use of oxidizing agents and specific catalysts to facilitate the coupling of precursor molecules.
Industrial Production Methods
Industrial production of this compound is not extensively documented, but it generally involves the extraction of the compound from Gnetum cleistostachyum using solvents like ethyl acetate and methanol . The extracted compounds are then purified using column chromatography and thin-layer chromatography techniques .
化学反应分析
Types of Reactions
Lehmbachol D undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or the removal of oxygen.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols .
科学研究应用
Lehmbachol D has a wide range of scientific research applications:
作用机制
Lehmbachol D exerts its effects primarily through its interaction with molecular targets involved in inflammatory pathways. It inhibits the activity of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation . Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
相似化合物的比较
Similar Compounds
- Gnetucleistol F
- Gnetofuran A
- Gnetifolin F
- Gnetumontanin C
Uniqueness
Lehmbachol D is unique due to its specific structural configuration and its potent anti-inflammatory and antioxidant activities . While other stilbenolignans also exhibit similar properties, this compound has shown moderate inhibitory activities on TNF-α and potent antioxidant activity, making it a compound of significant interest in medical research .
属性
分子式 |
C26H26O8 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC 名称 |
(1S,3aR,4S,8bR)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]furan-5,7-diol |
InChI |
InChI=1S/C26H26O8/c1-31-19-6-12(4-5-17(19)28)26-23-15-9-14(27)10-18(29)24(15)22(16(23)11-34-26)13-7-20(32-2)25(30)21(8-13)33-3/h4-10,16,22-23,26-30H,11H2,1-3H3/t16-,22-,23+,26-/m1/s1 |
InChI 键 |
AXSKRNKYMIWHQQ-FEFOLRMPSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3C4=C2C(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3C4=C2C(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


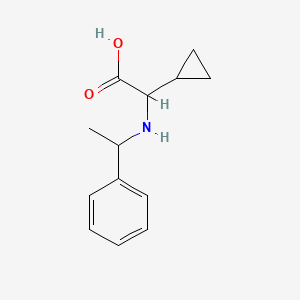
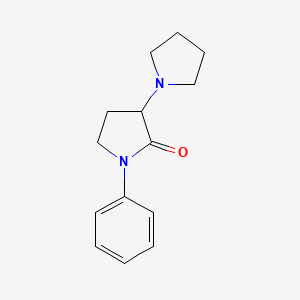
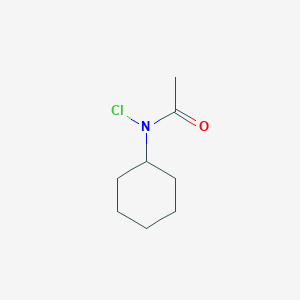
![1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B14748488.png)
![9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine](/img/structure/B14748494.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)
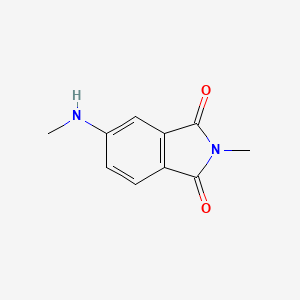
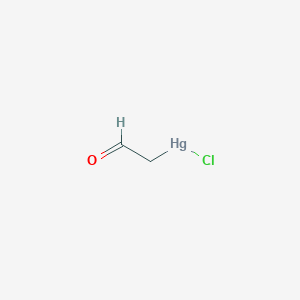
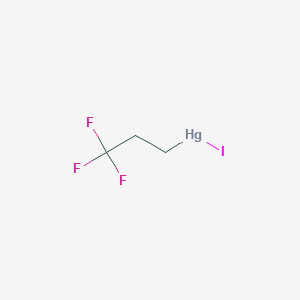
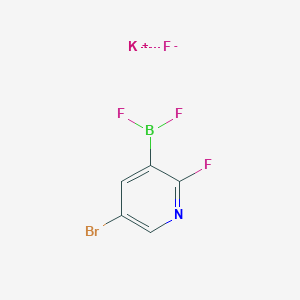
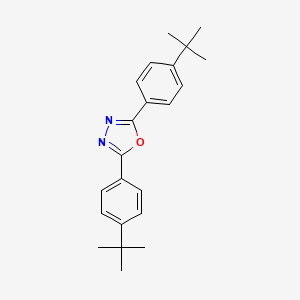
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
